Ethyl 5-(4-cyanophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-6-carboxylate
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Overview
Description
Ethyl 5-(4-cyanophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-6-carboxylate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms The compound also features a cyanophenoxy group, a trifluoromethylphenyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-cyanophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles and amines.
Introduction of the Cyanophenoxy Group: The cyanophenoxy group can be introduced through a nucleophilic substitution reaction using a suitable cyanophenol derivative.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a Friedel-Crafts acylation reaction using a trifluoromethylbenzoyl chloride derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-cyanophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.
Medicine: The compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-cyanophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-6-carboxylate depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(4-methoxyphenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-6-carboxylate
- Ethyl 5-(4-chlorophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-6-carboxylate
- Ethyl 5-(4-bromophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-6-carboxylate
Uniqueness
Ethyl 5-(4-cyanophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-6-carboxylate is unique due to the presence of the cyanophenoxy group, which imparts distinct chemical properties and potential applications. The trifluoromethyl group also contributes to the compound’s stability and reactivity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
921619-39-8 |
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Molecular Formula |
C20H13F3N4O3 |
Molecular Weight |
414.3 g/mol |
IUPAC Name |
ethyl 5-(4-cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate |
InChI |
InChI=1S/C20H13F3N4O3/c1-2-29-19(28)16-18(30-15-8-6-12(11-24)7-9-15)25-17(27-26-16)13-4-3-5-14(10-13)20(21,22)23/h3-10H,2H2,1H3 |
InChI Key |
VBIHENMDWRXLSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)OC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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